Bambuterol
Overview
Description
Bambuterol is a long-acting beta2-adrenoceptor agonist used primarily in the treatment of asthma and other conditions characterized by bronchospasm. It is a prodrug of terbutaline, meaning it is metabolized in the body to produce the active compound terbutaline . This compound is known for its ability to relax smooth muscles in the airways, thereby easing breathing in patients with obstructive airway diseases .
Mechanism of Action
Target of Action
Bambuterol primarily targets the beta2-adrenoceptors . These receptors play a crucial role in the management of lung diseases associated with bronchospasm .
Mode of Action
This compound is a prodrug of terbutaline . The pharmacologic effects of this compound are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP . This results in smooth muscle relaxation, leading to the dilation of bronchial passages .
Biochemical Pathways
This compound acts via a series of pathways causing increasing cAMP, thereby deactivating myosin light chain kinase and activating myosin light chain phosphate . This leads to smooth muscle relaxation in the bronchioles. This compound hence leads to bronchodilation of the smooth muscles and reverses bronchospasm .
Pharmacokinetics
This compound is stable to presystemic elimination and is concentrated by lung tissue after absorption from the gastrointestinal tract . The prodrug is hydrolyzed to terbutaline primarily by butyrylcholinesterase, and lung tissue is capable of this metabolic pathway . It is also oxidatively metabolized to products which can be hydrolyzed to terbutaline . Peak terbutaline plasma concentrations occur 3.9 to 6.8 hours after this compound ingestion .
Result of Action
The molecular and cellular effects of this compound’s action result in the dilation of bronchial passages, leading to the prevention and reversal of bronchospasm in patients with asthma and reversible bronchospasm associated with bronchitis and emphysema .
Biochemical Analysis
Biochemical Properties
Bambuterol plays a significant role in biochemical reactions by interacting with beta2-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and are primarily found in the smooth muscle of the airways. Upon administration, this compound is metabolized to terbutaline, which then stimulates the beta2-adrenergic receptors. This stimulation activates intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) . Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Cellular Effects
This compound exerts its effects on various types of cells, particularly those in the respiratory system. By stimulating beta2-adrenergic receptors, this compound causes relaxation of bronchial smooth muscle cells, leading to bronchodilation . This effect is crucial for patients with asthma, as it helps to open up the airways and improve breathing. Additionally, this compound influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism . The increased cAMP levels also inhibit the release of inflammatory mediators from mast cells, reducing inflammation in the airways .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to terbutaline, which then binds to beta2-adrenergic receptors on the surface of target cells . This binding activates the G protein-coupled receptor pathway, leading to the activation of adenyl cyclase. The enzyme adenyl cyclase catalyzes the conversion of ATP to cAMP, which serves as a secondary messenger in various cellular processes . The elevated cAMP levels result in the relaxation of bronchial smooth muscle and inhibition of inflammatory mediator release . Additionally, this compound acts as a cholinesterase inhibitor, prolonging the duration of action of certain drugs that depend on cholinesterase for their breakdown .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and prolonged duration of action, making it effective for up to 24 hours after administration . Studies have shown that this compound maintains its bronchodilatory effects throughout the day, with peak effects observed in the early morning hours . The stability of this compound in laboratory settings is attributed to its resistance to presystemic elimination and its ability to be concentrated in lung tissue after absorption from the gastrointestinal tract .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on isolated rat tracheal smooth muscle have shown that this compound induces significant relaxation at higher concentrations . At very high doses, this compound can cause adverse effects such as increased heart rate and tremors . It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is primarily metabolized to terbutaline by butyrylcholinesterase in the liver and lung tissue . The metabolic pathway involves the hydrolysis of this compound to release terbutaline, which is the active form of the drug . Additionally, this compound undergoes oxidative metabolism to produce various inactive metabolites that can be further hydrolyzed to terbutaline . This metabolic pathway ensures a sustained release of terbutaline, contributing to the prolonged duration of action of this compound.
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the bloodstream. After oral administration, this compound is absorbed from the gastrointestinal tract and transported to the lungs, where it is concentrated . The prodrug is hydrolyzed to terbutaline in the lung tissue, allowing for localized bronchodilation . The distribution of this compound and its metabolites to the lung tissue is advantageous as it ensures effective bronchodilation with minimal systemic side effects .
Subcellular Localization
The subcellular localization of this compound and its metabolites is primarily within the lung tissue. This compound is hydrolyzed to terbutaline in the lung tissue, where it exerts its bronchodilatory effects . The localization of this compound to the lung tissue is facilitated by its ability to be concentrated in the lungs after absorption from the gastrointestinal tract . This targeted localization ensures that therapeutic levels of terbutaline are achieved in the lungs, providing effective bronchodilation for patients with asthma.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bambuterol involves several steps. One common method starts with the reaction between 3’,5’-dihydroxyacetophenone and dimethylcarbamoyl chloride to produce 5-acetyl-1,3-phenylene bis(dimethylcarbamate). This intermediate is then halogenated with bromine to form 5-(bromoacetyl)-1,3-phenylene bis(dimethylcarbamate). The final step involves the reaction of this compound with tert-butylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction times to ensure the efficient conversion of intermediates to the final product .
Chemical Reactions Analysis
Types of Reactions
Bambuterol undergoes several types of chemical reactions, including:
Hydrolysis: This compound is hydrolyzed by butyrylcholinesterase to produce terbutaline.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Hydrolysis: Catalyzed by butyrylcholinesterase in the body.
Oxidation: Requires oxidizing agents such as potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Often involves nucleophiles like sodium hydroxide.
Major Products
Hydrolysis: Produces terbutaline.
Oxidation and Reduction: Can produce various oxidized or reduced forms of this compound.
Substitution: Results in substituted derivatives of this compound.
Scientific Research Applications
Bambuterol has several scientific research applications:
Chemistry: Used as a model compound in studies of prodrug activation and enzyme-catalyzed hydrolysis.
Biology: Investigated for its effects on cellular signaling pathways and receptor activation.
Medicine: Primarily used in the treatment of asthma and chronic obstructive pulmonary disease.
Industry: Utilized in the development of new bronchodilator formulations and drug delivery systems.
Comparison with Similar Compounds
Bambuterol is often compared to other long-acting beta2-adrenoceptor agonists such as:
Salbutamol: Unlike this compound, salbutamol is not a prodrug and has a shorter duration of action.
Formoterol: Similar in its long-acting properties but differs in its onset of action and receptor selectivity.
Salmeterol: Another long-acting beta2-agonist with a different chemical structure and pharmacokinetic profile.
Uniqueness
This compound’s uniqueness lies in its prodrug nature, which allows for a longer duration of action and a more controlled release of the active compound terbutaline. This results in fewer side effects and a more sustained therapeutic effect compared to other beta2-agonists .
Properties
IUPAC Name |
[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZXOIAKUNOVQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048550 | |
Record name | Bambuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.69e-01 g/L | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |
Record name | Bambuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81732-65-2, 81732-46-9 | |
Record name | Bambuterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81732-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bambuterol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bambuterol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bambuterol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAMBUTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1850G1OVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bambuterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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